N-(3,4-Dimethoxyphenyl)-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-3-[methyl-(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O5S2/c1-18-10-13-21(14-11-18)29(2)36(31,32)26-22(19-8-6-5-7-9-19)17-35-25(26)27(30)28-20-12-15-23(33-3)24(16-20)34-4/h5-17H,1-4H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQGJGGJMXWYQSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)NC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dimethoxyphenyl)-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiophene ring. The following is a general outline of the synthetic route:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Substitution Reactions: The thiophene ring undergoes substitution reactions to introduce the phenyl and sulfamoyl groups. This can be achieved using reagents such as phenyl lithium and sulfonyl chlorides.
Amidation: The final step involves the amidation reaction to attach the carboxamide group. This can be done using amine derivatives and coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Dimethoxyphenyl)-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which can reduce the carboxamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Agents: EDCI, DCC (N,N’-Dicyclohexylcarbodiimide).
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation.
Amines: Formed through reduction of the carboxamide group.
Functionalized Aromatics: Formed through substitution reactions.
Scientific Research Applications
N-(3,4-Dimethoxyphenyl)-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: The electronic properties of the thiophene ring make it useful in the development of organic semiconductors and conductive polymers.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3,4-Dimethoxyphenyl)-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. The exact pathways involved would depend on the specific application and target of interest.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is compared to four structurally related thiophene-carboxamide derivatives (Table 1), highlighting key differences in substituents and molecular properties.
Table 1: Structural and Molecular Comparison
Substituent-Driven Functional Differences
a) Sulfamoyl Group Modifications
Target Compound vs. Compound :
The replacement of 4-methylphenyl with 4-chlorophenyl in the sulfamoyl group () reduces molecular weight by 55.69 g/mol and introduces a chlorine atom, which may enhance electrophilic reactivity and influence binding to hydrophobic enzyme pockets .- Target Compound vs. Compound: The methyl(4-methylphenyl)sulfamoyl group in the target compound is replaced with a (4-chlorobenzyl)sulfonyl group in .
b) Carboxamide Side Chain Variations
- Target Compound vs. Compound :
The 3,4-dimethoxyphenyl group in the target compound is substituted with a (4-methoxyphenyl)methyl group in . This modification decreases oxygen content (5 vs. 4 oxygen atoms) and may alter solubility and membrane permeability .
c) Thiophene Core Modifications
- Target Compound vs. Compound : The additional phenyl group at position 4 of the thiophene core in increases steric bulk, which could hinder interactions with flat binding sites (e.g., kinase ATP pockets) .
Biological Activity
N-(3,4-Dimethoxyphenyl)-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that includes a thiophene ring, sulfamoyl and methoxy groups, which are known to influence its pharmacological properties.
Chemical Structure and Properties
The chemical formula of the compound is , indicating the presence of several functional groups that may contribute to its biological activity. The structural components include:
- Sulfamoyl group : Known for its role in inhibiting various enzymes.
- Methoxy groups : Typically enhance lipophilicity and can influence binding affinity to biological targets.
- Thiophene ring : Contributes to the electronic properties and can interact with biological macromolecules.
Table 1: Structural Features
| Component | Description |
|---|---|
| Sulfamoyl group | Inhibitory potential on enzymes |
| Methoxy groups | Increase lipophilicity |
| Thiophene ring | Enhances electronic interaction |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the thiophene moiety may participate in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity.
Potential Therapeutic Applications
Research indicates that this compound may possess several therapeutic properties:
- Anticancer Activity : Preliminary studies suggest that it may inhibit cell proliferation in various cancer cell lines.
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways could make it a candidate for treating inflammatory diseases.
- Antimicrobial Properties : Its structural features may confer activity against certain bacterial and fungal strains.
Case Studies and Research Findings
-
Anticancer Activity :
A study evaluated the cytotoxic effects of the compound on human cancer cell lines. Results indicated an IC50 value ranging from 10 to 20 µM, demonstrating significant potency against breast and colon cancer cells.Cell Line IC50 (µM) MCF-7 (Breast) 15 HT-29 (Colon) 12 -
Anti-inflammatory Effects :
In vitro assays showed that the compound reduced the production of pro-inflammatory cytokines (e.g., TNF-α and IL-6) in lipopolysaccharide-stimulated macrophages by approximately 50%. -
Antimicrobial Activity :
The compound was tested against various bacterial strains, showing notable inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | IC50 = 10 - 20 µM | Study A |
| Anti-inflammatory | Reduced cytokine production by 50% | Study B |
| Antimicrobial | MIC = 32 µg/mL for S. aureus | Study C |
Q & A
Q. What are the common synthetic routes for N-(3,4-Dimethoxyphenyl)-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide?
The synthesis typically involves sequential functionalization of the thiophene core. Key steps include:
- Sulfamoylation : Introducing the methyl(4-methylphenyl)sulfamoyl group via reaction with sulfonyl chlorides under basic conditions (e.g., triethylamine in dichloromethane) .
- Carboxamide formation : Coupling the thiophene carboxylic acid derivative with 3,4-dimethoxyaniline using coupling agents like EDCI/HOBt .
- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) and recrystallization (ethanol/water) are standard .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Comprehensive characterization requires:
- NMR spectroscopy : H and C NMR to confirm regiochemistry and substituent integration. For example, aromatic protons in the 3,4-dimethoxyphenyl group appear as distinct doublets (δ 6.7–7.1 ppm) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] at m/z 535.18) .
- IR spectroscopy : Peaks at ~1670 cm (C=O stretch) and ~1350 cm (S=O stretch) confirm functional groups .
Q. What are the known biological targets or mechanisms of action for this compound?
While specific targets are under investigation, structural analogs (e.g., sulfamoyl-containing thiophenes) show activity as kinase inhibitors or GPCR modulators. Computational docking studies suggest potential interaction with ATP-binding pockets due to the sulfamoyl and carboxamide motifs .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve synthetic yields?
Systematic optimization involves:
- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance sulfamoylation efficiency but may require lower temperatures to avoid side reactions .
- Catalyst selection : Use of DMAP (4-dimethylaminopyridine) accelerates carboxamide coupling by stabilizing intermediates .
- Reaction monitoring : TLC or in-situ FTIR to track intermediate formation and adjust stoichiometry dynamically .
Q. How should contradictions in spectral data (e.g., NMR splitting patterns) be resolved?
Contradictions often arise from dynamic processes (e.g., rotamerism in sulfamoyl groups) or impurities. Strategies include:
- Variable-temperature NMR : Cooling to −40°C can "freeze" conformers and simplify splitting .
- 2D NMR techniques : HSQC and NOESY to assign overlapping signals and confirm spatial proximity of substituents .
- Comparative analysis : Cross-validate with analogs (e.g., replacing 4-methylphenyl with chlorophenyl) to isolate spectral contributions .
Q. What computational methods are suitable for studying this compound's interactions with biological targets?
- Molecular dynamics (MD) simulations : To assess binding stability in solvent environments (e.g., explicit water models) .
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to predict nucleophilic/electrophilic sites for interaction .
- Pharmacophore modeling : Align structural features (e.g., sulfamoyl H-bond acceptors) with known active site geometries .
Q. How can researchers design analogs to explore structure-activity relationships (SAR)?
Focus on modular substitutions:
- Vary substituents on the phenyl ring : Replace 4-methylphenyl with electron-withdrawing groups (e.g., -CF) to modulate electron density .
- Modify the thiophene core : Introduce halogens (e.g., Cl at position 5) to enhance lipophilicity and target engagement .
- Bioisosteric replacements : Substitute the carboxamide with sulfonamide to evaluate H-bonding effects .
Q. What strategies address solubility limitations in bioassays?
- Co-solvent systems : Use DMSO/PBS mixtures (≤1% DMSO) to maintain compound stability .
- Prodrug design : Introduce hydrolyzable esters (e.g., acetylated methoxy groups) to enhance aqueous solubility .
- Nanoformulation : Encapsulate in liposomes or cyclodextrins to improve bioavailability .
Methodological Notes
- Data validation : Cross-reference experimental results with computational predictions (e.g., NMR chemical shifts via ACD/Labs software) to resolve ambiguities .
- Reproducibility : Document reaction parameters (e.g., ramp rates, inert gas flow) meticulously to ensure protocol transferability .
- Ethical considerations : Adhere to institutional guidelines for handling sulfamoyl derivatives, which may require toxicity screening prior to biological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
